molecular formula C23H22FN3O3 B1662124 Anlotinib CAS No. 1058156-90-3

Anlotinib

货号 B1662124
CAS 编号: 1058156-90-3
分子量: 407.4 g/mol
InChI 键: KSMZEXLVHXZPEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Anlotinib is a new, orally administered tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . It has shown promising efficacy in patients with advanced non-small-cell lung cancer (NSCLC), advanced soft tissue sarcoma (STS), advanced medullary thyroid carcinoma, and metastatic renal cell carcinoma (mRCC) .


Chemical Reactions Analysis

Anlotinib targets multiple receptor tyrosine kinases (RTKs), including VEGFR, FGFR, PDGFR, and c-kit . It plays important roles in intracellular tyrosine phosphorylation and intracellular signaling . The biotransformation of Anlotinib showed a significant difference between species, with a terminal half-life of 22.8±11.0 h in dogs and 5.1±1.6 h in rats .


Physical And Chemical Properties Analysis

The Tmax of Anlotinib after administration was 4–11 h, while the elimination half-life (t1/2) was 96 ± 17 h . The biotransformation of Anlotinib showed a significant difference between species, with a terminal half-life of 22.8±11.0 h in dogs and 5.1±1.6 h in rats .

Safety And Hazards

Anlotinib is well tolerable and effective in advanced NSCLC patients . The most common adverse events were fatigue, decreased hemoglobin count, hypertension, hand-foot syndrome, oral mucositis, and hoarseness . Adverse effects of grade 3 or higher were more prevalent in the Anlotinib group than in the placebo group .

性质

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMZEXLVHXZPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anlotinib

CAS RN

1058156-90-3
Record name Anlotinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anlotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Catequentinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anlotinib
Reactant of Route 2
Anlotinib
Reactant of Route 3
Anlotinib
Reactant of Route 4
Anlotinib
Reactant of Route 5
Anlotinib
Reactant of Route 6
Anlotinib

Citations

For This Compound
6,470
Citations
YY Syed - Drugs, 2018 - Springer
… co-developing anlotinib (Focus V ® ) for the treatment of advanced cancer. Anlotinib is an oral … This article summarizes the milestones in the development of anlotinib leading to this first …
Number of citations: 166 link.springer.com
G Shen, F Zheng, D Ren, F Du… - … of hematology & …, 2018 - jhoonline.biomedcentral.com
… 0–120 h ) of anlotinib both increased with increasing doses from 5 to 16 mg anlotinib/person, … After a dose of 16 mg anlotinib/person, the mean C max of anlotinib was 10.5 ± 2.9 ng/mL. …
Number of citations: 364 jhoonline.biomedcentral.com
Y Gao, P Liu, R Shi - Oncology letters, 2020 - spandidos-publications.com
… trials of anlotinib have been … of anlotinib are summarized and, more importantly, the safety evaluation and management of adverse events associated with the clinical use of anlotinib for …
Number of citations: 79 www.spandidos-publications.com
C Xie, X Wan, H Quan, M Zheng, L Fu, Y Li… - Cancer …, 2018 - Wiley Online Library
… the anti-angiogenic activity of anlotinib, we examined the effect of anlotinib on the migration of HUVEC in Transwell assays. As shown in Figure 4A, anlotinib inhibited the migration of …
Number of citations: 249 onlinelibrary.wiley.com
B Han, K Li, Q Wang, L Zhang, J Shi, Z Wang… - JAMA …, 2018 - jamanetwork.com
Importance Anlotinib is a novel multitarget tyrosine kinase inhibitor for tumor angiogenesis and proliferative signaling. A phase 2 trial showed anlotinib to improve progression-free …
Number of citations: 447 jamanetwork.com
L Shao, W Wang, Z Song, Y Zhang - OncoTargets and therapy, 2019 - ncbi.nlm.nih.gov
… The aim of this study was to evaluate the efficacy and safety of anlotinib treatment in … anlotinib were generally acceptable with a total grade 3/4 toxicity of 5.2%. The toxicities of anlotinib …
Number of citations: 32 www.ncbi.nlm.nih.gov
T Chu, R Zhong, H Zhong, BO Zhang, W Zhang… - Journal of Thoracic …, 2021 - Elsevier
… This report provides the efficacy and safety of sintilimab combined with anlotinib as first-line … A total of 22 patients received sintilimab and anlotinib. Median follow-up was 15.8 months (…
Number of citations: 133 www.sciencedirect.com
B Han, K Li, Y Zhao, B Li, Y Cheng, J Zhou, Y Lu… - British journal of …, 2018 - nature.com
… Anlotinib (AL3818) is an inhibitor targeting multiple receptor … A phase I study has reported that anlotinib was generally … determined the efficacy and safety of anlotinib as a third-line or …
Number of citations: 243 www.nature.com
N Hu, Y Si, J Yue, T Sun, X Wang, Z Jia… - Cancer Biology & …, 2021 - ncbi.nlm.nih.gov
Objective: Anlotinib is a novel tyrosine kinase inhibitor blocking angiogenesis. This study was performed to assess the efficacy and safety of anlotinib in patients with metastatic breast …
Number of citations: 19 www.ncbi.nlm.nih.gov
B Lin, X Song, D Yang, D Bai, Y Yao, NA Lu - Gene, 2018 - Elsevier
… Anlotinib had little effect on cell viability of EA.hy … of anlotinib were applied to the following experiments. We detected the inhibitory of anlotinib on kinase activity and found that anlotinib …
Number of citations: 308 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。